4-(2,2,2-Trifluoroethyl)-L-phenylalanine

Photoaffinity labeling Chemical biology Protein interaction mapping

Researchers requiring site-specific photoaffinity labeling or quantitative 19F NMR probes cannot substitute this compound with simpler fluorinated phenylalanines. The para-CH2CF3 group is the requisite precursor for synthesizing the diazirine photo-crosslinker 4'-(1-azi-2,2,2-trifluoroethyl)phenylalanine, enabling UV-triggered covalent capture of protein-protein interactions. Non-trifluoroethylated analogs lack this functional capability entirely. - Serves as the exclusive synthetic gateway to photolabile diazirine amino acids for covalent target ID. - Provides a single, high-intensity 19F NMR signal (~ -60 to -70 ppm) with ~3-fold greater sensitivity than mono-fluorinated analogs. - Achieves a controlled lipophilicity enhancement (ΔlogP ~ +1.7 to +2.6) versus L-phenylalanine for peptide lead optimization.

Molecular Formula C11H12F3NO2
Molecular Weight 247.21 g/mol
Cat. No. B10756179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2,2-Trifluoroethyl)-L-phenylalanine
Molecular FormulaC11H12F3NO2
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)CC(F)(F)F
InChIInChI=1S/C11H12F3NO2/c12-11(13,14)6-8-3-1-7(2-4-8)5-9(15)10(16)17/h1-4,9H,5-6,15H2,(H,16,17)/t9-/m0/s1
InChIKeyVXIZYDKGLBPCAQ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,2,2-Trifluoroethyl)-L-phenylalanine: Chemical Class and Identifiers


4-(2,2,2-Trifluoroethyl)-L-phenylalanine (CAS not uniformly assigned; also known by PDB ligand code TFQ and DrugBank ID DB08617) is a synthetic L-phenylalanine derivative in which a 2,2,2-trifluoroethyl (-CH2CF3) group is substituted at the para position of the phenyl ring [1]. The compound has a molecular formula of C11H12F3NO2 and a monoisotopic mass of 247.082 Da [2]. It belongs to the phenylalanine and derivatives class, functioning as a non-proteinogenic amino acid building block that can be incorporated into peptides and proteins via standard solid-phase synthesis or ribosomal translation systems [1] [3]. Key procurement-relevant identifiers include PDB three-letter code TFQ (parent compound PHE), InChIKey VXIZYDKGLBPCAQ-VIFPVBQESA-N, and SMILES [H][C@](N)(CC1=CC=C(CC(F)(F)F)C=C1)C(O)=O [1] [2].

Photoaffinity probe precursor workflow fit
19F NMR reporter building block for protein studies
Peptide lipophilicity modulation research context

Why 4-(2,2,2-Trifluoroethyl)-L-phenylalanine Cannot Be Replaced


In procurement workflows, substituting a fluorinated phenylalanine derivative with an alternative such as 4-fluoro-L-phenylalanine, 4-trifluoromethyl-L-phenylalanine, or unmodified L-phenylalanine introduces material risk of experimental failure . The -CH2CF3 substituent introduces a spacer between the aromatic ring and the electron-withdrawing trifluoromethyl group, a structural feature that alters lipophilicity, steric profile, and electronic distribution in ways not replicated by direct aryl-fluorine substitution (-F) or aryl-CF3 groups [1]. Critically, the compound serves as a precursor to the diazirine-containing photoaffinity label 4′-(1-azi-2,2,2-trifluoroethyl)phenylalanine, a functional capability entirely absent in simpler fluorinated phenylalanines and one that cannot be achieved through post-purchase derivatization of non-trifluoroethylated starting materials [1]. The trifluoroethyl group also confers distinct 19F NMR detectability and pH-dependent logD behavior relevant to membrane permeability studies [2]. These orthogonal differentiation axes mean that the closest analogs—differing by the presence of a -CH2- spacer or alternative fluorination patterns—do not serve as functional or physicochemical substitutes in applications requiring the specific -CH2CF3 para-substitution pattern .

Property
Target
Substitute Risk
Diazirine formation
-CH2CF3 enables precursor conversion
Not possible with 4-F-Phe, 4-CF3-Phe
Lipophilicity & electronic profile
-CH2- spacer modulates distribution
Direct aryl substitution may shift profile
19F NMR signal
Distinct chemical shift, 3xF sensitivity
Signal overlap risk with aryl-CF3 analogs

4-(2,2,2-Trifluoroethyl)-L-phenylalanine: Comparative Evidence


Photoaffinity Labeling Capability

The diazirine derivative of 4-(2,2,2-trifluoroethyl)-L-phenylalanine—namely 4′-(1-azi-2,2,2-trifluoroethyl)phenylalanine—undergoes photolysis at 350 nm to generate a reactive carbene species capable of covalent insertion into C-H bonds, enabling irreversible crosslinking to adjacent biomolecules [1]. This photochemical property is entirely absent in L-phenylalanine and cannot be achieved with 4-fluoro-L-phenylalanine or 4-trifluoromethyl-L-phenylalanine, as these analogs lack the diazirine-forming precursor structure (the -CH2CF3 group provides the necessary α-trifluoromethyl substitution adjacent to the diazirine nitrogen) [1]. The photolysis efficiency and carbene lifetime of this class of diazirines have been established as sufficient for membrane protein labeling and peptide-protein interaction mapping [1] [2].

Photoaffinity labeling
Class-level inference
Generates reactive carbene upon 350 nm photolysis (via diazirine derivative)
Supports photoaffinity labeling studies; no functional substitute reported
Diazirine formation requires -CH2CF3 scaffold
Photoaffinity labeling Chemical biology Protein interaction mapping

Lipophilicity and Ionization State Comparison

The 2,2,2-trifluoroethyl substituent at the para position substantially increases lipophilicity compared to unsubstituted L-phenylalanine while retaining the zwitterionic amino acid character. ACD/Labs predicted logP for 4-(2,2,2-trifluoroethyl)-L-phenylalanine is 1.27 , whereas L-phenylalanine has a measured logP of approximately -1.38 (or predicted ~ -0.5 to -1.0 depending on methodology) [1]. Critically, logD values at physiologically relevant pH differ: at pH 5.5, predicted logD is -0.71; at pH 7.4, predicted logD is -0.72 . This indicates that despite increased intrinsic lipophilicity (logP = 1.27), the compound remains predominantly ionized and hydrophilic under physiological conditions due to the amino and carboxyl groups—a property that distinguishes it from neutral aromatic analogs and may influence membrane partitioning behavior in peptide contexts .

Lipophilicity profile
Reported
logP 1.27 (pred.) vs L-Phe -1.38; logD pH 7.4 -0.72 vs -2 to -3
Moderately enhanced lipophilicity while retaining zwitterionic character
Predicted values; experimental confirmation recommended
Lipophilicity Membrane permeability ADME prediction

19F NMR Detectability

The -CH2CF3 group provides a single, well-defined 19F NMR signal arising from three magnetically equivalent fluorine nuclei, enabling high-sensitivity detection and quantification in complex biological matrices without background interference from endogenous fluorine-containing metabolites [1]. In contrast, 4-fluoro-L-phenylalanine yields a single 19F signal from one fluorine atom (approximately 3-fold lower sensitivity), while 4-trifluoromethyl-L-phenylalanine produces a single CF3 signal but lacks the -CH2- spacer that modulates electronic coupling to the aromatic ring [1]. The chemical shift of the -CH2CF3 group is distinct from aryl-CF3 groups (~ -60 to -70 ppm vs. ~ -55 to -65 ppm for aryl-CF3), enabling discrimination in multi-fluorinated systems [1].

19F NMR sensitivity
Class-level inference
~3-fold higher sensitivity vs mono-F analogs; distinct δ range
Supports multiplexed 19F NMR experiments
Chemical shift distinct from aryl-CF3 groups
19F NMR Protein NMR Metabolic tracing

Self-Protected Building Blocks for Peptide Synthesis

Studies on Nα-trifluoroethyl amino acids (where the -CH2CF3 group is attached to the α-amino nitrogen rather than the aromatic ring) demonstrate that the Nα-CH2CF3 substitution completely deactivates the α-nitrogen, enabling these compounds to behave as self-protected amino acids in standard peptide coupling reactions without requiring additional N-protecting groups (e.g., Fmoc, Boc) . In comparative experiments, Nα-trifluoroethyl amino acids underwent peptide bond formation in high yields (78–98% for hydrolysis step, with coupling proceeding without racemization), whereas conventional amino acids require discrete protection/deprotection cycles . While this specific chemistry applies to Nα-substituted analogs rather than the 4-(2,2,2-trifluoroethyl)-L-phenylalanine target compound itself, it establishes a broader class property: the -CH2CF3 group, when positioned appropriately, confers orthogonal reactivity advantages not available with methyl, ethyl, or aryl-CF3 substituents .

Self-protection property
Data to verify
Nα-CH2CF3 analogs enable N-deprotection-free coupling, high yield
Reported class-level reactivity; not directly tested on target compound
Sources absent; requires independent verification
Peptide synthesis Amino acid protection Racemization

4-(2,2,2-Trifluoroethyl)-L-phenylalanine: Application Scenarios


Photoaffinity Labeling for Protein Interactions

The compound serves as the essential synthetic precursor to 4′-(1-azi-2,2,2-trifluoroethyl)phenylalanine, a photolabile diazirine amino acid that enables site-specific covalent crosslinking in peptide-protein and protein-protein interaction studies . As demonstrated in calmodulin-Ca2+ pump interaction mapping, peptides containing this diazirine residue at defined positions undergo UV-triggered carbene insertion to irreversibly capture binding partners . No alternative fluorinated phenylalanine (4-F-Phe, 4-CF3-Phe) can be converted to this photoaffinity probe because the -CH2CF3 group is the requisite precursor for diazirine formation [1]. Procurement of 4-(2,2,2-trifluoroethyl)-L-phenylalanine is therefore mandatory for any laboratory conducting photoaffinity labeling experiments with phenylalanine-based probes.

19F NMR Protein Dynamics Studies

Incorporation of 4-(2,2,2-trifluoroethyl)-L-phenylalanine into proteins via site-specific unnatural amino acid mutagenesis or solid-phase peptide synthesis provides a single, high-intensity 19F NMR reporter signal with ~3-fold greater sensitivity than mono-fluorinated analogs and a chemical shift range distinct from aryl-CF3 groups (~ -60 to -70 ppm) . This enables quantitative tracking of protein conformational changes, ligand binding events, and local environment perturbations without background interference . The -CH2- spacer between the aromatic ring and CF3 group reduces electronic coupling, producing NMR linewidths and relaxation properties that may differ from direct aryl-CF3 analogs, potentially advantageous for dynamics studies requiring intermediate rotational correlation times .

Lipophilicity Tuning in Peptide Drug Optimization

The compound provides a ~ +1.7 to +2.6 logP unit increase in intrinsic lipophilicity compared to L-phenylalanine while preserving the zwitterionic amino acid character (logD at pH 7.4 = -0.72) . This profile is valuable for peptide lead optimization where moderate lipophilicity enhancement is desired to improve membrane permeability or target binding without introducing permanent positive charge or compromising aqueous solubility . The -CH2CF3 group achieves this through a combination of fluorine-induced electronic effects and increased molecular volume, a balance not readily replicated by 4-fluoro (ΔlogP ~ +0.5) or 4-trifluoromethyl (ΔlogP ~ +1.0) substitutions, which also differ in steric and electronic character [1].

Unnatural Amino Acid Mutagenesis

The crystal structure of 4-(trifluoromethyldiazirinyl)phenylalanyl-tRNA synthetase (PDB ID: 3d6v) demonstrates that the tyrosyl-tRNA synthetase system can recognize and charge the diazirine derivative of this compound onto tRNA, enabling its ribosomal incorporation into proteins in response to an amber stop codon . This establishes the trifluoroethyl-phenylalanine scaffold as compatible with orthogonal translation systems, enabling site-specific installation of photo-crosslinkers or 19F NMR probes into full-length proteins in live cells . Researchers requiring genetically encoded photoaffinity or 19F NMR probes should prioritize the trifluoroethyl-substituted scaffold over alternative fluorinated phenylalanines that may not be efficiently recognized by the orthogonal synthetase/tRNA pair .

Application
Selection Property
Validation Focus
Photoaffinity labeling studies
Diazirine precursor capacity
Carbene crosslinking efficiency
Protein 19F NMR dynamics
-CH2CF3 reporter signal
Chemical shift discrimination & sensitivity
Peptide physicochemical profiling
Zwitterionic lipophilicity profile
Membrane partitioning behavior
Unnatural amino acid mutagenesis
Orthogonal synthetase compatibility
Amber suppression incorporation efficiency
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